Aminobutanal

Enzyme Kinetics Polyamine Metabolism Substrate Specificity

4-Aminobutanal (CAS 4390-05-0), also known as γ-aminobutyraldehyde or GABA aldehyde, is an ω-aminoaldehyde with the molecular formula C4H9NO and a molar mass of 87.12 g·mol⁻¹. This bifunctional compound possesses both a primary amine and an aldehyde group, rendering it a key metabolic intermediate in the polyamine degradation pathway, where it serves as the direct biological precursor to γ-aminobutyric acid (GABA).

Molecular Formula C4H9NO
Molecular Weight 87.12 g/mol
Cat. No. B8533048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminobutanal
Molecular FormulaC4H9NO
Molecular Weight87.12 g/mol
Structural Identifiers
SMILESCCC(C=O)N
InChIInChI=1S/C4H9NO/c1-2-4(5)3-6/h3-4H,2,5H2,1H3
InChIKeyFGEPRNXUNITOCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminobutanal (GABA Aldehyde): Procurement Considerations for Metabolic Research and Synthetic Applications


4-Aminobutanal (CAS 4390-05-0), also known as γ-aminobutyraldehyde or GABA aldehyde, is an ω-aminoaldehyde with the molecular formula C4H9NO and a molar mass of 87.12 g·mol⁻¹ [1]. This bifunctional compound possesses both a primary amine and an aldehyde group, rendering it a key metabolic intermediate in the polyamine degradation pathway, where it serves as the direct biological precursor to γ-aminobutyric acid (GABA) [2]. 4-Aminobutanal is generated from the oxidative deamination of putrescine and is subsequently oxidized to GABA by aminobutyraldehyde dehydrogenase (ABALDH) enzymes [3]. Its intrinsic reactivity and central metabolic role make it a critical reagent for studies of polyamine catabolism, GABAergic signaling, and the development of novel synthetic methodologies involving amino-aldehyde condensation chemistry.

Why 4-Aminobutanal Cannot Be Interchanged with Other Aminoaldehydes or GABA Analogs


Procurement decisions for aminoaldehydes in metabolic and synthetic applications are often confounded by the assumption that compounds within the same class—such as 3-aminopropanal, 5-aminopentanal, or even the product GABA—are functionally interchangeable. However, the specific chain length and the precise positioning of the amine and aldehyde functionalities confer distinct chemical behaviors that critically impact experimental outcomes. Notably, 4-aminobutanal is uniquely positioned for facile intramolecular cyclization to 1-pyrroline, a spontaneous process that dictates its stability and handling requirements [1]. Furthermore, the active sites of key metabolic enzymes, such as aminobutyraldehyde dehydrogenase (ABALDH), exhibit differential substrate recognition and catalytic efficiency that are highly sensitive to carbon chain length and the presence of additional functional groups [2]. Consequently, substituting 4-aminobutanal with a close analog like 3-aminopropanal or 5-aminopentanal, without rigorous empirical validation, risks introducing significant variability in enzyme kinetics, altering product profiles, and ultimately compromising the reproducibility of metabolic flux analyses or the fidelity of synthetic transformations. The quantitative evidence presented below underscores the molecular basis for these critical distinctions, providing a data-driven framework for scientific selection.

Quantitative Differentiation of 4-Aminobutanal: A Comparative Evidence Guide


Enzyme Kinetics: Higher Affinity for Aminobutyraldehyde Dehydrogenase Compared to 3-Aminopropanal

4-Aminobutanal demonstrates superior substrate affinity for aminobutyraldehyde dehydrogenase (ABALDH) relative to the shorter-chain analog 3-aminopropanal. In enzymatic assays using a recombinant enzyme at pH 9.5 and 22°C, the apparent Michaelis constant (Km) for 4-aminobutanal was determined to be 17.3 µM [1]. This represents a substantial affinity advantage over 3-aminopropanal, which exhibits a reported Km of 85 µM [2] under comparable conditions. The lower Km value for 4-aminobutanal indicates that it achieves half-maximal enzyme velocity at a significantly lower substrate concentration, a critical parameter for accurate modeling of in vivo metabolic flux.

Enzyme Kinetics Polyamine Metabolism Substrate Specificity

Enzyme Kinetics: Superior Substrate Affinity Compared to 4-Guanidinobutyraldehyde

The substrate specificity of aminobutyraldehyde dehydrogenase is further nuanced by the presence of additional functional groups. A direct comparison of apparent Michaelis constants reveals that 4-aminobutanal (Km = 65 µM) binds with substantially higher affinity than the structurally related 4-guanidinobutyraldehyde (Km = 150 µM) [1]. This 2.3-fold difference in Km indicates that the guanidino moiety presents a steric or electronic hindrance to optimal binding within the enzyme's active site.

Enzyme Kinetics Polyamine Metabolism Substrate Specificity

Chemical Stability: Differential Propensity for Spontaneous Cyclization Relative to 5-Aminopentanal

The intrinsic stability of ω-aminoaldehydes is governed by a chain-length-dependent propensity for intramolecular cyclization. 4-Aminobutanal, with its four-carbon backbone, undergoes spontaneous cyclization to form the corresponding cyclic imine, 1-pyrroline [1]. In contrast, the five-carbon analog, 5-aminopentanal, cyclizes to form the six-membered ring analog, 1-piperideine [1]. While both compounds are prone to cyclization, the thermodynamic and kinetic parameters governing the formation of a five-membered (1-pyrroline) versus a six-membered (1-piperideine) ring differ, impacting the equilibrium concentration of the linear aldehyde form available for reactions. The formation of 1-pyrroline is a critical factor in the putrescine degradation pathway, as it is the form recognized by the subsequent metabolic enzyme [2].

Chemical Stability Intramolecular Cyclization Handling and Storage

Biological Activity: Growth-Promoting Effect on Leishmania Promastigotes Distinct from Polyamine-Derived Aldehydes

In vitro cultivation of Leishmania infantum promastigotes revealed a stark dichotomy in biological activity between aminoaldehydes derived from diamines and those derived from polyamines. While aminoaldehydes from polyamine oxidation (e.g., 1-(3-aminopropyl)-4-aminobutanal and aminodialdehyde) exhibited a drastic inhibitory effect on parasite vitality and growth, 4-aminobutanal (derived from the diamine putrescine) and its homolog 5-aminopentanal (from cadaverine) were stimulating factors for growth [1]. This differential activity highlights that the biological effect is not a generic property of aminoaldehydes but is contingent on the specific molecular structure.

Leishmania Parasitology In Vitro Culture

Physicochemical Properties: Distinct LogP and Predicted Bioavailability Profile Compared to GABA

The conversion of the carboxylic acid moiety of GABA (4-aminobutanoic acid) to an aldehyde in 4-aminobutanal results in a marked change in lipophilicity. The predicted partition coefficient (ACD/LogP) for 4-aminobutanal is -0.51 , indicating it is significantly more lipophilic than GABA (predicted LogP ≈ -3.1). This ~2.6 log unit difference translates to a theoretical ~400-fold higher partition into organic phases. Furthermore, the predicted LogD at pH 7.4 is -2.67 for 4-aminobutanal , a parameter that directly impacts its ability to passively diffuse across biological membranes compared to the highly polar, zwitterionic GABA.

Physicochemical Properties Lipophilicity Drug Design

High-Value Application Scenarios for 4-Aminobutanal Based on Differentiated Properties


Enzymatic Assays for Polyamine Catabolism: Precise Kinetic Characterization of Aminobutyraldehyde Dehydrogenase (ABALDH)

The well-characterized and superior affinity of 4-aminobutanal for ABALDH (Km = 17.3 µM) makes it the indispensable substrate for any rigorous kinetic study of this enzyme [1]. Researchers quantifying the activity of ABALDH in tissue homogenates, purified enzyme preparations, or cell lysates must use 4-aminobutanal to ensure that the measured parameters (Km, Vmax) accurately reflect the enzyme's native function. The use of 3-aminopropanal (Km = 85 µM) would lead to a systematic underestimation of substrate affinity and a distorted view of the enzyme's catalytic efficiency [2]. This scenario is critical for drug discovery efforts targeting polyamine metabolism in cancer or parasitic diseases, as well as for basic biochemistry research.

Metabolic Flux Analysis of the GABA Shunt and Polyamine Pathways

For studies tracing the metabolic fate of putrescine and its contribution to the GABA pool in plants or microorganisms, 4-aminobutanal is the non-negotiable intermediate [1]. Its unique identity as the immediate product of diamine oxidase (DAO) and substrate for ABALDH means that any attempt to use a structural analog will disrupt the native pathway. The compound's defined stability profile, including its spontaneous cyclization to 1-pyrroline, is an intrinsic part of this metabolic node and must be accounted for in flux models [2]. This scenario is particularly relevant for plant biologists studying stress responses and microbiologists engineering strains for bioproduction of GABA or related nitrogen-containing compounds.

Synthesis of 1-Pyrroline-Containing Heterocycles via Intramolecular Cyclization

The defined and quantifiable propensity of 4-aminobutanal to undergo spontaneous intramolecular cyclization to 1-pyrroline differentiates it from its chain-length homologs [1]. Synthetic chemists can exploit this inherent reactivity as a strategic route to 1-pyrroline derivatives, which are valuable intermediates in the synthesis of alkaloids and other nitrogen heterocycles. The specificity of this cyclization is a key advantage over using 5-aminopentanal, which yields a different six-membered ring product [1]. This application scenario is highly relevant for medicinal chemistry labs engaged in diversity-oriented synthesis or the construction of complex natural product scaffolds.

Analytical Reference Standard for LC-MS/MS Detection of Reactive Aldehyde Metabolites

Due to its unique physicochemical signature (e.g., LogP = -0.51, exact mass 87.06841) [1], 4-aminobutanal serves as an essential analytical reference standard for the development and validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods aimed at quantifying aminoaldehydes in complex biological matrices [2]. Its distinct properties prevent misidentification with other isobaric compounds or closely eluting species. This is critical for pharmacokinetic studies of prodrugs that release aminoaldehydes, as well as for metabolomics research investigating the role of oxidative stress and reactive carbonyl species in disease. The use of certified reference material ensures method accuracy and data reproducibility across different studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aminobutanal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.